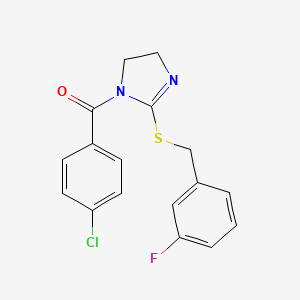
(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including oxidation and nucleophilic addition reactions. For instance, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized via oxidation of corresponding benzo[b]thiophene derivatives, demonstrating the compound's complexity and the intricate methodologies required for its creation (Pouzet et al., 1998).
Molecular Structure Analysis
Detailed molecular structure analysis through spectroscopic methods and theoretical calculations, such as Density Functional Theory (DFT), reveals the compound's geometrical parameters, bonding features, and vibrational wave numbers. These studies contribute to understanding the molecule's stability and reactivity (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions, including Michael-type nucleophilic additions and reactions with sulfur- and oxygen-containing nucleophiles, showcase the compound's reactivity and potential for further functionalization (Pouzet et al., 1998). Such reactions are pivotal for the compound's application in synthesizing more complex molecules.
Physical Properties Analysis
Investigations into the compound's physical properties, including its crystal structure and intermolecular interactions, are crucial for understanding its behavior in solid states and potential applications in material science. For example, X-ray diffraction studies provide insight into the molecular conformation and the stabilizing effects of hydrogen bonds and π-π interactions (Zhou Yu, 2002).
Chemical Properties Analysis
The compound's chemical properties, such as its electronic structure, vibrational activities, and reactivity patterns, have been thoroughly analyzed through spectroscopic techniques and quantum chemical calculations. These analyses reveal the compound's potential as an anti-Candida agent and its chemical stability and reactivity (Jayasheela et al., 2018).
Scientific Research Applications
Synthetic Chemistry and Antioxidant Activity
Research indicates that compounds with similar functionalities, such as those incorporating thiazole moieties and benzylthio groups, have been synthesized and evaluated for their antioxidant activity. For example, derivatives with thiazole moieties were synthesized and showed potent antioxidant activity, suggesting that compounds with similar structural elements might be investigated for their antioxidant capabilities or as potential leads for developing new antioxidant agents (Reddy et al., 2015).
Medicinal Chemistry Applications
Compounds bearing benzylthio groups and related heterocyclic frameworks have been explored for various biological activities. Studies have focused on their synthesis and reactivity towards developing potential therapeutic agents. For instance, synthesis and structural optimization efforts have led to the identification of compounds as potent inhibitors in enzyme assays, suggesting that similar compounds could be explored for their therapeutic potential or as a basis for drug discovery projects. The structural features of these compounds, including halogenation, are critical for their bioactivity, indicating that the (4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could potentially be investigated in similar contexts (Ottosen et al., 2003).
Material Science and Luminescence Applications
Research on donor-acceptor molecules similar in structure to the compound of interest has shown promising applications in material science, particularly in luminescence. Studies have shown that certain organic compounds demonstrate delayed fluorescence and room-temperature phosphorescence, highlighting the potential of similar compounds in the development of new materials for optoelectronic applications (Wen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-14-6-4-13(5-7-14)16(22)21-9-8-20-17(21)23-11-12-2-1-3-15(19)10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJHSZZPLRYZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

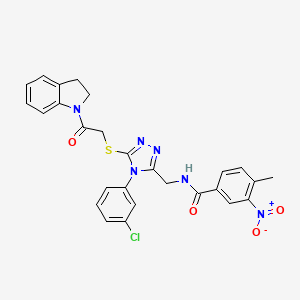
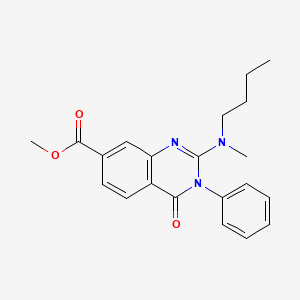
![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)
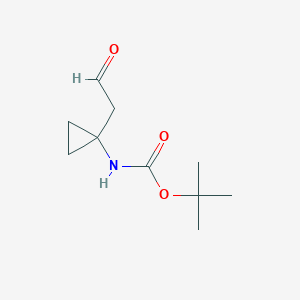
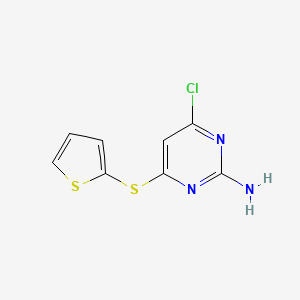

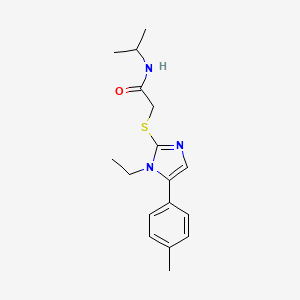
![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)
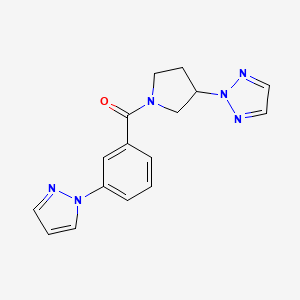
![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)